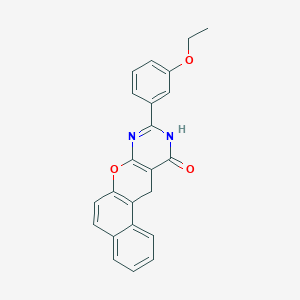

![molecular formula C19H16N2O3 B6517902 2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-60-4](/img/structure/B6517902.png)

2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as 2-ethoxy-5H-chromeno[2,3-d]pyrimidin-4-one, is a heterocyclic compound that is widely used in scientific research and has many applications. It is a common chromone derivative, with a structure consisting of a heterocyclic ring system with two oxygen atoms, one carbon atom, and two nitrogen atoms. It is a colorless solid that is insoluble in water and has a molecular formula of C9H7NO3.

Applications De Recherche Scientifique

Antibacterial Activities

“AKOS001886289” has been evaluated for its antibacterial properties. Specifically, the compound 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one (13c) demonstrated moderate antifungal activity against Candida albicans . Further research in this area could explore its efficacy against other bacterial strains.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs play a crucial role in regulating the cell cycle, and their dysregulation is associated with cancer. Compounds that inhibit CDKs are of interest for cancer chemotherapy. “AKOS001886289” derivatives were evaluated for their CDK inhibitory activities, and one specific compound (13c) showed moderate antifungal activity . Investigating its impact on different CDK isoforms and exploring potential synergies with other CDK inhibitors could be valuable.

DNA Cleavage

While not directly mentioned for “AKOS001886289,” related pyrano[2,3-d]pyrimidine derivatives have been studied for their DNA cleavage abilities . Investigating whether “AKOS001886289” exhibits similar properties could be an intriguing avenue for future research.

Anticancer Activity

Given the compound’s structural features, investigating its potential as an anticancer agent could be interesting. Similar pyrido[2,3-d]pyrimidin-5-one derivatives have been studied for their anticancer effects . Further experiments, including cell line studies and animal models, would be informative.

Structural Variants

Consider exploring bioisosteric modifications of “AKOS001886289” to improve its physicochemical and pharmacodynamic properties. For example, synthesizing a bioisosteric series of 2-(2-ethoxyphenyl-5-sulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-ones could lead to compounds with enhanced characteristics .

Propriétés

IUPAC Name |

2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-2-23-16-10-6-4-8-13(16)17-20-18(22)14-11-12-7-3-5-9-15(12)24-19(14)21-17/h3-10H,2,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKJKQLRAQNYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517833.png)

![7-methyl-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517837.png)

![7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517855.png)

![7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517866.png)

![2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517872.png)

![7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517891.png)

![methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate](/img/structure/B6517899.png)

![2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517903.png)

![7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517905.png)

![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517909.png)

![7-fluoro-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517912.png)

![7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517919.png)

![2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517921.png)